![molecular formula C15H13N3O3S B2379163 N-(2-Ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxamid CAS No. 851944-01-9](/img/structure/B2379163.png)
N-(2-Ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a derivative of thiazolo[3,2-a]pyrimidine . Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . They have demonstrated high antitumor, antibacterial, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Various synthetic approaches have been reported . An efficient procedure for the synthesis of thiazolo[3,2-a]pyrimidines involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .Molecular Structure Analysis
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .Chemical Reactions Analysis
5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Wissenschaftliche Forschungsanwendungen
Antitumor-Aktivität
Thiazolo[3,2-a]pyrimidine, einschließlich der betreffenden Verbindung, haben eine hohe Antitumoraktivität gezeigt . Sie sind vielversprechende Gerüste für die Entwicklung neuer Krebsmedikamente .
Antibakterielle Aktivität
Diese Verbindungen haben auch eine signifikante antibakterielle Aktivität gezeigt . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer antibakterieller Mittel.
Entzündungshemmende Aktivität
Die entzündungshemmenden Wirkungen dieser Verbindungen wurden nachgewiesen , was auf ihre potenzielle Verwendung bei der Behandlung von entzündlichen Erkrankungen hindeutet.
Antimalaria-Aktivität
Zu den möglichen Anwendungen dieser Verbindungen gehört ihre Verwendung als Antimalaria-Mittel . Dies deutet darauf hin, dass sie bei der Entwicklung neuer Behandlungen für Malaria eingesetzt werden könnten.
HIV-Reverse-Transkriptase-Inhibitoren
Diese Verbindungen wurden als Inhibitoren der HIV-Reverse-Transkriptase untersucht , die für die Replikation von HIV unerlässlich ist. Dies deutet auf mögliche Anwendungen bei der Behandlung von HIV/AIDS hin.
Antidepressive Aktivität
Diese Verbindungen wurden als Antagonisten des 5-HT2-Serotoninrezeptors untersucht, mit potenziellem Interesse für die Behandlung von Depressionen .
Antifungal-Aktivität
Die antifungale Aktivität synthetisierter Derivate wurde gegen verschiedene Pilze getestet, was auf potenzielle Anwendungen bei der Behandlung von Pilzinfektionen hindeutet .
Antioxidative Aktivität
Diese Verbindungen wurden auch auf ihre antioxidative Aktivität untersucht , was auf potenzielle Anwendungen bei der Vorbeugung oxidativer Stress-bedingter Krankheiten hindeutet.
Wirkmechanismus
Target of Action
Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . They can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target .
Mode of Action
It’s known that the thiazolo[3,2-a]pyrimidine ring system’s structural similarity to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Biochemical Pathways
Thiazolo[3,2-a]pyrimidines are known to exhibit a broad spectrum of pharmacological activity, including high antitumor, antibacterial, and anti-inflammatory activities . This suggests that they may interact with multiple biochemical pathways.
Pharmacokinetics
The use of microwave in the synthesis of thiazolopyrimidines has been shown to enhance yield, save time, and provide environmental safety reactions , which could potentially impact the bioavailability of the compound.
Result of Action
Thiazolo[3,2-a]pyrimidines are known to exhibit high antitumor, antibacterial, and anti-inflammatory activities , suggesting that they may have significant effects at the molecular and cellular levels.
Action Environment
The use of microwave in the synthesis of thiazolopyrimidines has been shown to enhance yield, save time, and provide environmental safety reactions , suggesting that the synthesis environment could potentially impact the compound’s efficacy and stability.
Zukünftige Richtungen
Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines . They offer huge synthetic potential and can be readily modified by the introduction of new binding sites . This makes them extremely useful in optimizing the interaction between the ligand and biological target . Therefore, they present promising future directions in the field of drug design and discovery .
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-2-21-12-6-4-3-5-11(12)17-13(19)10-9-16-15-18(14(10)20)7-8-22-15/h3-9H,2H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVYDXJOXXKEJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)C=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

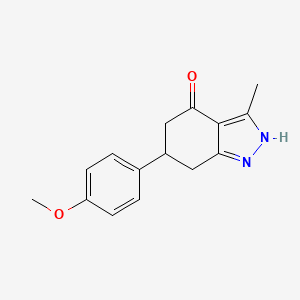
![1-[4-(tert-butyl)benzyl]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one](/img/structure/B2379083.png)
![EThyl 2-[N-(3-bromo-2-nitrophenyl)methanesulfonamido]acetate](/img/structure/B2379084.png)
![5-Sulfamoyl-2-[3-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B2379085.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2379087.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2379088.png)

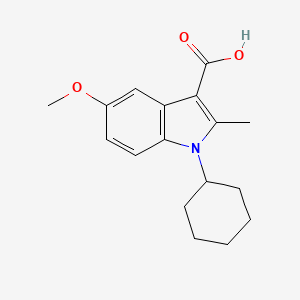
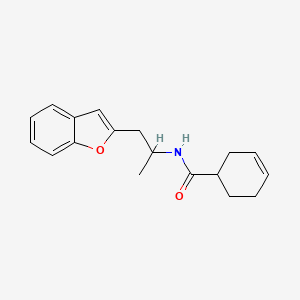

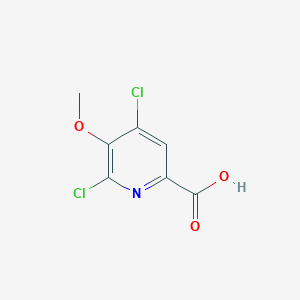
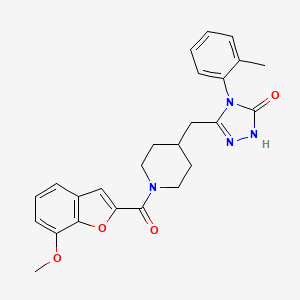
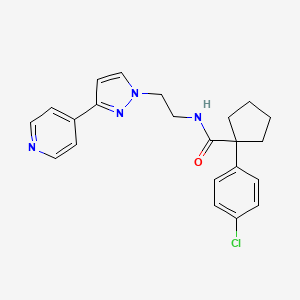
![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2379100.png)